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Compound of Interest

Compound Name: 2-Methylquinolin-4-yl benzoate

CAS No.: 111947-01-4

Cat. No.: B3213485

Get Quote

An in-depth technical analysis and laboratory guide on the synthesis, characterization, and

advanced application of 2-Methylquinolin-4-yl benzoate.

Executive Summary
In modern synthetic organic chemistry, the strategic selection of leaving groups and protecting

scaffolds dictates the efficiency of complex transformations. 2-Methylquinolin-4-yl benzoate
(CAS: 111947-01-4)[1] represents a highly specialized heterocyclic ester that serves a dual

purpose in advanced methodologies. Structurally, it consists of a quinaldine (2-methylquinoline)

core functionalized with a benzoyloxy group at the C4 position.

As an application scientist, I frequently leverage this compound's unique electronic properties.

The electron-withdrawing nature of the quinoline nitrogen makes the 2-methylquinolin-4-yloxy

moiety an exceptional leaving group for mild transesterification reactions[2]. Furthermore, its

extended conjugated system serves as a foundational model for developing two-photon

excitable photoremovable protecting groups (PPGs) used in spatiotemporal biological

studies[3]. This whitepaper provides a comprehensive, self-validating guide to its synthesis,

spectroscopic characterization, and downstream application.
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Chemical Identity & Physical Properties
Before initiating any synthetic workflow, establishing the baseline physical parameters of the

target compound is critical for accurate stoichiometric calculations and downstream purification.

Property Value

Chemical Name 2-Methylquinolin-4-yl benzoate

CAS Registry Number 111947-01-4[1]

Molecular Formula C₁₇H₁₃NO₂[1]

Molecular Weight 263.29 g/mol [1]

Appearance Off-white to pale yellow crystalline powder

Solubility
Soluble in DCM, Chloroform, Ethyl Acetate;

Insoluble in Water

Regioselective Synthesis: O-Acylation vs. N-
Acylation
The primary challenge in synthesizing 2-methylquinolin-4-yl benzoate lies in the tautomeric

nature of the starting material, 2-methylquinolin-4-ol (which exists in equilibrium with its keto

form, 2-methylquinolin-4(1H)-one). Without strict kinetic control, benzoylation can yield an

undesired mixture of O-acylated (ester) and N-acylated (amide) products.

Step-by-Step Methodology: Kinetically Controlled O-
Acylation
This protocol is designed as a self-validating system. By strictly controlling the temperature and

utilizing a specific nucleophilic catalyst, we force the reaction down the kinetic pathway (O-

acylation).

System Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Suspend

2-methylquinolin-4-ol (1.0 equiv, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM).
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Causality: Moisture must be rigorously excluded to prevent the competitive hydrolysis of

the highly reactive benzoyl chloride reagent.

Base & Catalyst Addition: Add triethylamine (TEA, 1.5 equiv) as the primary acid scavenger,

followed by 4-dimethylaminopyridine (DMAP, 0.1 equiv). Cool the reaction vessel to exactly 0

°C using an ice-water bath.

Causality: DMAP reacts with benzoyl chloride to form a highly reactive acylpyridinium

intermediate. The low temperature (0 °C) is the critical control point; it suppresses the

thermodynamic N-attack, kinetically favoring the attack by the harder oxygen nucleophile.

Acylation: Introduce benzoyl chloride (1.1 equiv) dropwise over 15 minutes to prevent

localized heating. Stir at 0 °C for 1 hour, then allow the mixture to slowly warm to room

temperature.

In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a

Hexane/Ethyl Acetate (3:1) eluent. The self-validation occurs here: the highly polar starting

material (Rf ~0.1) will disappear, replaced by a distinct, UV-active ester spot migrating

significantly higher (Rf ~0.6).

Workup & Isolation: Quench the reaction with 20 mL of saturated aqueous NaHCO₃ to

neutralize residual acid. Extract the aqueous layer with DCM (3 × 20 mL). Wash the

combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under

reduced pressure. Purify the crude residue via flash column chromatography.
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Caption: Regioselective O-acylation pathway favoring the kinetic ester product.

Spectroscopic Characterization
To definitively prove that O-acylation was achieved over N-acylation, orthogonal analytical

techniques must be employed. The absence of a broad N-H or O-H stretch in the IR spectrum,

coupled with the diagnostic ester carbonyl peak, provides immediate structural verification.

Table 2: Expected Spectroscopic Data Summary
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Analytical Technique
Diagnostic Signals &
Assignments

Structural Proof

¹H NMR (CDCl₃, 500 MHz)

δ 8.25 (d, 2H, ortho-benzoate),

8.05 (d, 1H, quinoline H8),

7.30 (s, 1H, quinoline H3),

2.75 (s, 3H, -CH₃)

The singlet at ~7.30 ppm (H3)

confirms the retention of the

aromatic quinoline core, which

would shift significantly if the

keto-form (N-acylation)

occurred.

¹³C NMR (CDCl₃, 125 MHz)

δ 164.5 (C=O ester), 159.0

(C2), 153.5 (C4-O), 25.5 (-

CH₃)

The C=O shift at 164.5 ppm is

highly characteristic of an aryl

ester rather than an amide

(~168-170 ppm).

FT-IR (ATR)

1740 cm⁻¹ (sharp, C=O

stretch), 1240 cm⁻¹ (C-O

stretch)

The 1740 cm⁻¹ peak is the

definitive hallmark of the O-

acylated ester product.

HRMS (ESI-TOF)
Calculated for

C₁₇H₁₄NO₂⁺[M+H]⁺: 264.1025

Found: 264.1021 (mass error <

2 ppm confirms elemental

composition).

Advanced Application: Heterogeneous
Transesterification
Beyond its utility as a photoremovable protecting group scaffold[3], 2-methylquinolin-4-yl
benzoate is an exceptional acyl donor. Traditional transesterification of phenols is notoriously

difficult due to the low nucleophilicity of phenols. However, the electron-deficient nature of the

2-methylquinolin-4-yloxy group makes it a superior leaving group[2].

Recent breakthroughs have demonstrated that this ester can be transesterified with various

phenols using only a mild, Earth-abundant metal catalyst (K₂CO₃)[2],[4].

Step-by-Step Methodology: K₂CO₃-Catalyzed
Transesterification
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Reaction Assembly: In a sealed reaction tube, combine 2-methylquinolin-4-yl benzoate
(0.1 mmol) and the target phenol derivative (0.17 mmol) in 2 mL of 1,4-dioxane[2].

Catalyst Addition: Add exactly 10 mol% of anhydrous K₂CO₃[2].

Causality: K₂CO₃ acts as a heterogeneous base. It deprotonates the phenol at the solid-

liquid interface while simultaneously coordinating with the ester to facilitate C(acyl)–O

bond cleavage[5].

Thermal Activation: Stir the mixture at 60 °C for 48 hours[2].

Causality: The electron-withdrawing effect of the quinoline nitrogen (para to the ester

oxygen) significantly lowers the activation energy required for the acyl transfer, allowing

the reaction to proceed at a relatively mild 60 °C compared to traditional methods requiring

>120 °C.

Isolation: Cool the reaction, filter off the solid K₂CO₃ catalyst (which can be studied via

TEM/EDS for mechanistic insights[2]), and purify the resulting transesterified aryl ester via

chromatography. The byproduct, 2-methylquinolin-4-ol, can be recovered and recycled.
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Caption: K2CO3-catalyzed transesterification utilizing the quinoline leaving group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b3213485/docs?utm_src=pdf-body-img#characterization-of-2-methylquinolin-4-yl-benzoate
https://pubs.acs.org/doi/10.1021/acs.joc.9b02597
https://doi.org/10.1039/C8RA04984J
https://www.benchchem.com/product/b3213485?utm_src=pdf-custom-synthesis#bc-rfq
https://www.bldpharm.com/products/111947-01-4.html
https://pubs.rsc.org/en/content/articlehtml/2018/ra/c8ra04984j
https://pubs.rsc.org/en/content/articlehtml/2018/ra/c8ra04984j
https://pubs.acs.org/doi/10.1021/acs.joc.9b02780
https://pubs.rsc.org/en/content/articlepdf/2018/ra/c8ra04984j
https://www.researchgate.net/publication/326374905_Transesterification_of_heteroaryl_esters_with_phenols_by_an_Earth-abundant_metal_catalyst
https://www.benchchem.com/product/b3213485/docs#characterization-of-2-methylquinolin-4-yl-benzoate
https://www.benchchem.com/product/b3213485/docs#characterization-of-2-methylquinolin-4-yl-benzoate
https://www.benchchem.com/product/b3213485/docs#characterization-of-2-methylquinolin-4-yl-benzoate
https://www.benchchem.com/product/b3213485/docs#characterization-of-2-methylquinolin-4-yl-benzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3213485?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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